![molecular formula C48H78O3 B12564875 1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one) CAS No. 144269-12-5](/img/structure/B12564875.png)
1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) is a chemical compound known for its unique structure and properties It consists of two octadecanone groups connected by an oxydi(4,1-phenylene) linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) typically involves the reaction of 4,4’-oxydianiline with octadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenylene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
作用机制
The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) involves its interaction with molecular targets through its functional groups. The ketone groups can form hydrogen bonds with biological molecules, while the phenylene linkage provides structural rigidity. These interactions can influence the compound’s biological activity and its ability to penetrate cell membranes.
相似化合物的比较
- 1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one)
- 1,1’-[Oxydi(4,1-phenylene)]di(hexadecan-1-one)
Comparison: 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) is unique due to its longer alkyl chains, which enhance its hydrophobicity and potential for forming micelles in aqueous solutions. This property distinguishes it from shorter-chain analogs, making it more suitable for applications in drug delivery and material science.
属性
CAS 编号 |
144269-12-5 |
|---|---|
分子式 |
C48H78O3 |
分子量 |
703.1 g/mol |
IUPAC 名称 |
1-[4-(4-octadecanoylphenoxy)phenyl]octadecan-1-one |
InChI |
InChI=1S/C48H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(49)43-35-39-45(40-36-43)51-46-41-37-44(38-42-46)48(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34H2,1-2H3 |
InChI 键 |
CVBSEOCRUOBDPC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


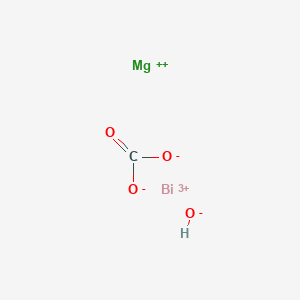
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
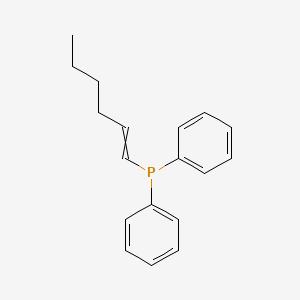
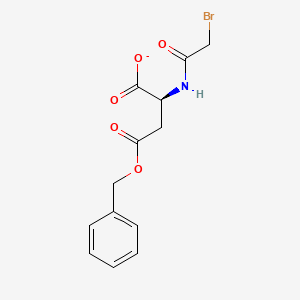
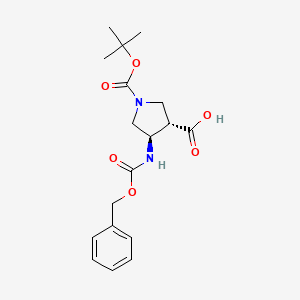
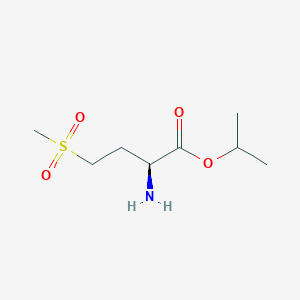
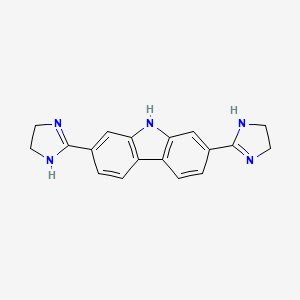
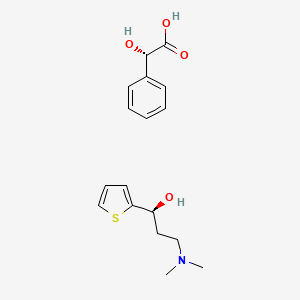
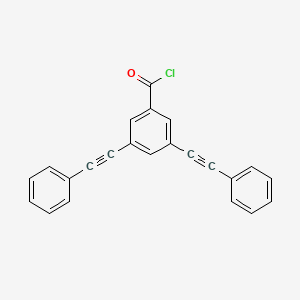
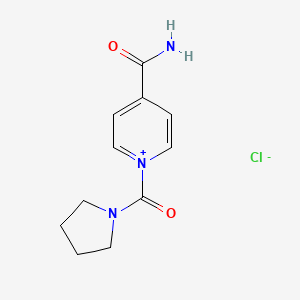
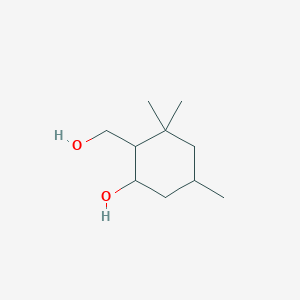
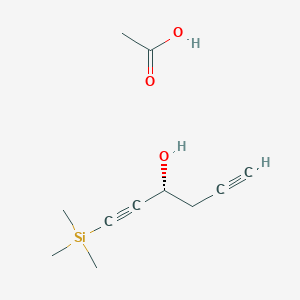
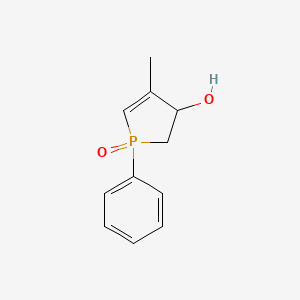
![S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine](/img/structure/B12564873.png)
